3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid is an organic compound that belongs to the benzodioxole family It is characterized by a methoxy group attached to a benzodioxole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzodioxole derivative.
Methoxylation: Introduction of the methoxy group at the 7th position of the benzodioxole ring.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the benzodioxole ring.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents such as toluene and dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Substitution reactions at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted benzodioxole compounds.
Scientific Research Applications
3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their assembly .
Comparison with Similar Compounds
Similar Compounds
3-(6-Hydroxy-7-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Contains an additional methoxy group at the 4th position.
3-(7-Hydroxy-6-methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid: Similar structure with a hydroxyl group at the 7th position
Uniqueness
The uniqueness of 3-(7-Methoxy-2H-1,3-benzodioxol-5-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(7-methoxy-1,3-benzodioxol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h4-5H,2-3,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHAPRFEEAONIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.